molecular formula C26H28O7 B1663174 Broussoflavonol B CAS No. 99217-70-6

Broussoflavonol B

Cat. No.: B1663174
CAS No.: 99217-70-6
M. Wt: 452.5 g/mol
InChI Key: WKVKAWWZXXTJEH-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Broussoflavonol B primarily targets cancer stem cells (CSCs), which are sub-populated cells in the tumor responsible for tumor growth, heterogeneity, relapse, and progression of cancer . It also targets the transcription factor forkhead box M1 (FoxM1), which is overexpressed in many cancers and accelerates cellular proliferation and cancer progression .

Mode of Action

This compound interacts with its targets by down-regulating their expression. It has been shown to down-regulate FoxM1 expression at both the mRNA and protein level . This down-regulation leads to a decrease in the expression of FoxM1 downstream target genes, such as cyclin D1, cyclin B1, and survivin .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the ERK/c-Myc/FoxM1 signaling pathway, which is involved in cell proliferation . By inactivating this pathway, this compound can repress pancreatic cancer cell proliferation .

Result of Action

This compound has been shown to reduce cell proliferation, induce cell cycle arrest, and inhibit cell migration and invasion of human pancreatic cancer PANC-1 cells . These effects are likely due to its interaction with FoxM1 and the subsequent inactivation of the ERK/c-Myc/FoxM1 signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and efficacy . Furthermore, the compound’s action may be influenced by the specific cellular environment, such as the presence of certain signaling molecules or the state of the targeted cells.

Safety and Hazards

According to the Material Safety Data Sheet, Broussoflavonol B should be handled with care. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition. Avoid prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Broussoflavonol B can be isolated from natural sources such as the stem bark of Broussonetia kazinoki Siebold. The isolation process typically involves extraction with organic solvents followed by chromatographic techniques . For instance, preparative high-performance liquid chromatography (HPLC) is often employed to purify this compound from crude extracts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Broussoflavonol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVKAWWZXXTJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243991
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99217-70-6
Record name Broussoflavanol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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